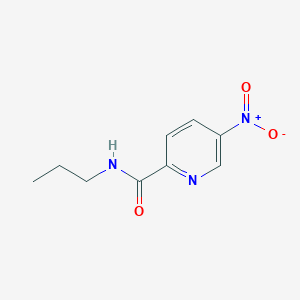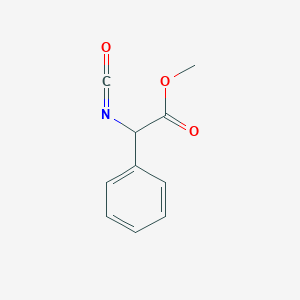
Methyl 2-isocyanato-2-phenylacetate
Overview
Description
Methyl 2-isocyanato-2-phenylacetate is an organic compound with the molecular formula C10H9NO3. It is a member of the isocyanate family, which is known for its reactivity and applications in producing polyurethanes, pharmaceuticals, and synthetic materials. This compound is a colorless or pale yellow liquid and is used as an intermediate in various chemical reactions due to its reactive isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isocyanato-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of methyl 2-phenylacetate with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is highly toxic .
Another method involves the non-phosgene route, which includes the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea. The carbamate is then thermally decomposed to yield the isocyanate . This method is considered safer and more environmentally friendly compared to the phosgene route.
Industrial Production Methods
In industrial settings, the production of this compound often relies on the phosgene method due to its efficiency and high yield. the non-phosgene method is gaining traction due to environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyanato-2-phenylacetate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
Methyl 2-isocyanato-2-phenylacetate has several applications in scientific research:
Polyurethane Production: Used as a precursor in the synthesis of polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Synthetic Materials: Used in the production of synthetic materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of methyl 2-isocyanato-2-phenylacetate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles, leading to the formation of stable products such as urethanes and ureas. These reactions are often catalyzed by bases or acids to enhance the reaction rate .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but lacks the phenyl group.
Phenyl isocyanate: Contains a phenyl group but lacks the ester functionality present in methyl 2-isocyanato-2-phenylacetate.
Uniqueness
This compound is unique due to the presence of both the isocyanate group and the ester functionality, which allows it to participate in a wider range of chemical reactions compared to simpler isocyanates.
Properties
IUPAC Name |
methyl 2-isocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKLHQANVPYACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


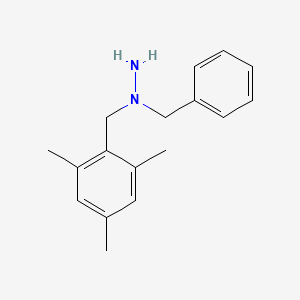

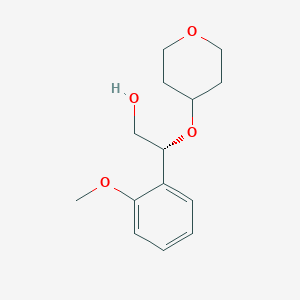
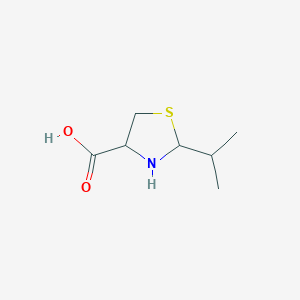
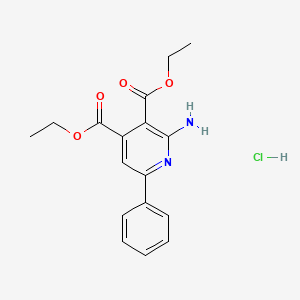


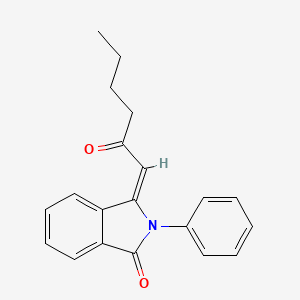
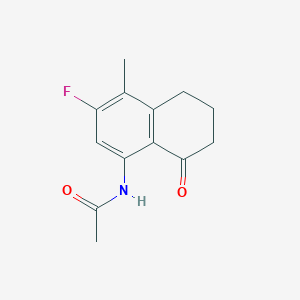
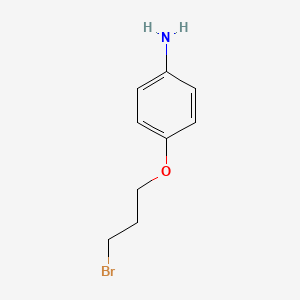
![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)
